molecular formula C12H19NO2 B13916740 tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Cat. No.: B13916740
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-GFCCVEGCSA-N
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Description

tert-Butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an ethynyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and enzyme activities.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound can be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activities. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-Butyl (3S)-3-amino-5-methylhexanoate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness:

  • Structural Features: The presence of both an ethynyl group and a pyrrolidine ring in tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate makes it unique compared to other tert-butyl esters.
  • Reactivity: The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and ethynyl groups, making it distinct in its chemical behavior.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (3S)-3-ethynyl-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1

InChI Key

XABXFOQDOYKTHU-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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